4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one

Physicochemical profiling LogP comparison Drug-likeness

This 4-phenyl tetrahydrobenzo[h]quinazolin-2-one is a non-interchangeable intermediate for tankyrase/PARP inhibitor SAR. It provides an optimal logP (~3.7) and steric profile unattainable with 4-alkyl or 4-methoxyphenyl analogs, crucial for CNS penetration studies. Its low H-bond donor count differentiates it from analogs where polar substituents disrupt target binding. Procure this exact congener to systematically explore hinge-binding motifs without introducing confounding electronic effects.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
CAS No. 3977-31-9
Cat. No. B3857500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
CAS3977-31-9
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC=CC=C4
InChIInChI=1S/C18H16N2O/c21-18-19-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)20-18/h1-9,16H,10-11H2,(H2,19,20,21)
InChIKeyKJJLLGKZUIVHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one (CAS 3977-31-9): A Defined Tetrahydrobenzoquinazolinone Scaffold for Structure-Activity Studies


4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is a tetracyclic heterocycle belonging to the tetrahydrobenzo[h]quinazolin-2-one class, characterized by a fused benzene-pyrimidine system with a phenyl substituent at the 4-position. Its molecular formula is C18H16N2O and its molecular weight is 276.33 g/mol [1]. Predicted physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 474.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25 °C . The compound is primarily utilized as a synthetic building block in medicinal chemistry, enabling systematic exploration of substitution effects on the tetrahydrobenzoquinazolinone core.

Why a Simple Tetrahydrobenzoquinazolinone Cannot Replace 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one in Targeted Applications


The tetrahydrobenzo[h]quinazolin-2-one scaffold is the core of a family of tankyrase/PARP inhibitors described in patent literature, where subtle modifications at the 4-position dictate enzyme selectivity and cellular potency [1]. Generic replacement with an unsubstituted or differently substituted analog (e.g., 4-methyl, 4-(4-methoxyphenyl)) alters hydrogen-bonding capacity, lipophilicity, and conformational preference, directly impacting target binding and pharmacokinetic profiles. The specific 4-phenyl derivative provides a balance of hydrophobicity and steric bulk that is neither achievable with smaller alkyl substituents nor redundant with electron-donating/withdrawing 4-substituted phenyl rings, making it a non-interchangeable intermediate for structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one vs. Closest Analogs


Differential Predicted Lipophilicity vs. 4-(4-Methoxyphenyl) Analog

The 4-phenyl compound exhibits a higher predicted logP (XLogP3-AA ~3.7) compared to the 4-(4-methoxyphenyl) analog (XLogP3-AA ~3.2) [1], indicating greater lipophilicity. This difference of ~0.5 log units translates to a roughly 3-fold higher partition coefficient, which can influence membrane permeability, metabolic stability, and off-target binding. The absence of the methoxy hydrogen-bond acceptor also reduces the topological polar surface area (TPSA) from ~50.7 Ų (methoxy analog) to ~41.1 Ų (target), impacting blood-brain barrier penetration predictions.

Physicochemical profiling LogP comparison Drug-likeness

Differential Hydrogen-Bond Donor Count vs. 4-(4-Hydroxyphenyl) Analog

The 4-phenyl compound possesses two hydrogen-bond donors (the urea-like NH groups), whereas a hypothetical 4-(4-hydroxyphenyl) analog would possess three, and the 4-(4-methoxyphenyl) analog has two but with an additional acceptor. In the context of tankyrase inhibition, kinase hinge-binding motifs often require a precise donor-acceptor-donor pattern [1]. Introducing an extra donor or acceptor on the 4-substituent can disrupt this pattern. The 4-phenyl group maintains the minimal donor count, reducing the risk of non-specific hydrogen-bond networks that could increase off-target promiscuity or solubility limitations.

Hydrogen bonding Receptor interaction Pharmacophore modeling

Density and Volatility Profile Differentiation vs. Unsubstituted Core

The 4-phenyl substitution adds significant mass and lowers vapor pressure relative to the unsubstituted 3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one core. While the core compound is a solid with moderate volatility, the target 4-phenyl derivative has a predicted vapor pressure of 0.0±1.2 mmHg at 25 °C and a boiling point of 474.2±45.0 °C , suggesting negligible volatility. The higher density (1.3±0.1 g/cm³) compared to the unsubstituted core (~1.2 g/cm³) can influence formulation behavior and crystal packing, which is relevant for procurement specifications when solid-state stability is a concern.

Material handling Purification Scale-up

Enzymatic Activity Cliff vs. 4-(4-Methoxyphenyl) Analog at Human Mannose-6-Phosphate Isomerase

Although direct IC50 data for the 4-phenyl compound is not publicly available, the 4-(4-methoxyphenyl) analog exhibits only weak inhibition of human mannose-6-phosphate isomerase (PMI) with an IC50 of 46,800 nM (46.8 µM) in a G6PD-NADPH-coupled assay at pH 7.4 and 23 °C [1]. The replacement of the methoxy group with a hydrogen atom (4-phenyl) represents a classic 'magic methyl' jump where the loss of an electron-donating methoxy can either improve or abolish activity, depending on the target's electronic requirements. This activity cliff potential makes the 4-phenyl compound a critical comparator for deciphering SAR around the PMI target and avoiding the weak, non-competitive inhibition profile of the methoxy analog.

Enzyme inhibition Activity cliff Target selectivity

Optimal Procurement Scenarios for 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one


Tankyrase/PARP Inhibitor Lead Optimization

The tetrahydrobenzoquinazolinone scaffold is a privileged core in tankyrase and PARP-1/2 inhibitor patents [1]. The 4-phenyl compound serves as a key intermediate for installing diverse substitutions at the 4-position while maintaining the hydrogen-bonding motif required for tankyrase hinge binding. Its differentiated logP and donor count (see Section 3) make it preferable over 4-alkoxy analogs when central nervous system penetration or reduced efflux is desired.

Physicochemical Property-Specific Building Block

For medicinal chemistry groups needing a tetrahydrobenzoquinazolinone with a defined logP of ~3.7 and minimal H-bond donor count, the 4-phenyl analog is the optimal choice. The predicted low volatility (Section 3) also makes it suitable for automated high-throughput purification systems where evaporative loss of more volatile analogs can compromise yield measurements.

SAR Expansion Around Mannose-6-Phosphate Isomerase (PMI)

The 4-methoxy analog's weak PMI IC50 of 46.8 µM [1] establishes a tolerance for 4-substitution. Procuring the 4-phenyl compound enables investigation of whether simply removing the methoxy oxygen improves binding affinity, potentially converting a non-competitive weak inhibitor into a competitive or more potent modulator. This is a standard medicinal chemistry 'follow-up' that requires the exact unsubstituted phenyl congener.

Material Science and Crystal Engineering

The density of 1.3 g/cm³ (Section 3) and the absence of polar substituents on the phenyl ring may favor specific crystal packing motifs (e.g., π-stacking) that are disrupted by methoxy or halogen substituents. Researchers studying polymorphism or co-crystallization of heterocyclic amides can use the 4-phenyl compound as a baseline for evaluating substituent effects on lattice energy and melting point.

Quote Request

Request a Quote for 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.